![molecular formula C8H14FNO B2429773 (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2219375-02-5](/img/structure/B2429773.png)
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the CAS Number: 2219375-02-5 . It has a molecular weight of 159.2 .
Molecular Structure Analysis
The InChI code for “(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol” is 1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol” is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Radiotracer Development
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol has been utilized in the development of highly specific radiotracers for the nociceptin opioid peptide (NOP) receptor. The compound exhibited high NOP binding affinity, excellent selectivity over other opioid receptors, and good brain permeability in rats. It proved to be robust for pre-clinical in vivo receptor occupancy measurements and potentially useful for PET imaging in higher species (Zhang et al., 2014).
Synthetic Chemistry
The compound has been involved in the synthesis of novel molecular structures. One study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014). Another study used Selectfluor as a nucleofuge in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, demonstrating the compound's role in complex synthetic chemical reactions (Krow et al., 2008).
Fuel Efficiency and Emission Reduction
In a different field of research, methanol, to which the compound is related, was studied for its potential to increase performance and decrease emissions of single-cylinder engines at high compression ratios. The study showed that methanol has a greater resistance to knock and emits lower emissions than neat gasoline, demonstrating potential for improving engine efficiency (Çelik et al., 2011).
Fluorination of Ketones
The compound has been implicated in the fluorination of ketones. For example, it was used in direct α-fluorination of ketones using N-F reagents, which enabled regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation of the target molecules (Stavber et al., 2002).
Crystal and Molecular Structure Studies
The compound was synthesized and its structure was investigated by X-ray diffraction studies. The study found that the compound crystallizes in the triclinic crystal class, with the structure exhibiting both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern (Manjunath et al., 2011).
Supramolecular Networks
Research has also explored the supramolecular networks in compounds structurally related to (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol. Such studies contribute to understanding the intermolecular interaction patterns and changes in point-group symmetry due to simple replacement of functional groups (Rajalakshmi et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
(8-fluoro-6-azaspiro[3.4]octan-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGWEJQCNWJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

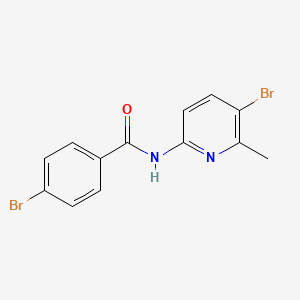
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)
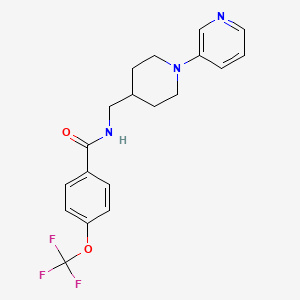

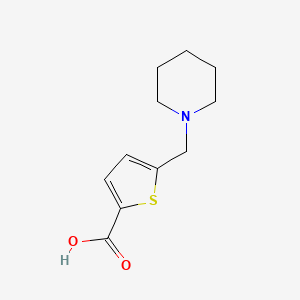
![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)
![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)
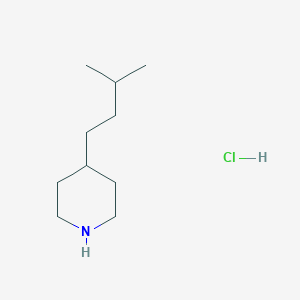

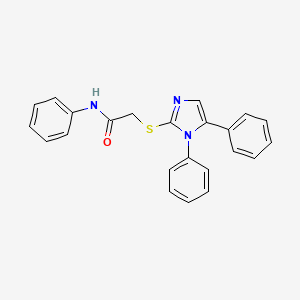
![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)
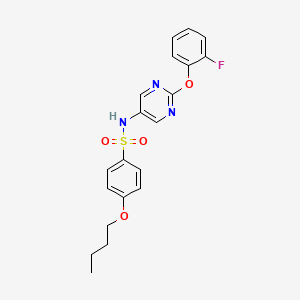
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)